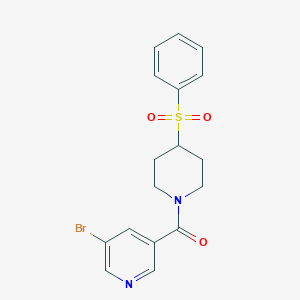

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a class of enzymes called protein kinases, which are involved in many cellular processes, including cell growth, differentiation, and apoptosis. The purpose of

Applications De Recherche Scientifique

Antimicrobial Activity

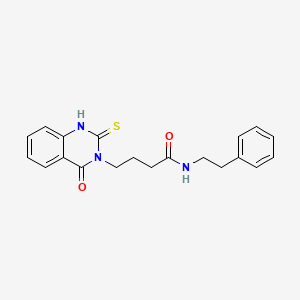

Compounds with structures similar to "(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of piperidin-4-yl methanone have shown significant antimicrobial activity against various bacterial and fungal strains, indicating the potential use of such compounds in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Enzyme Inhibition for Therapeutic Applications

Another area of research is the synthesis of compounds for potential therapeutic applications, particularly as enzyme inhibitors. Derivatives similar to the queried compound have been explored for their inhibitory effects on enzymes relevant to diseases such as Alzheimer's. These studies provide insights into designing and synthesizing new therapeutic agents based on the structural framework of piperidin-1-yl methanone derivatives (Hussain et al., 2017).

Structural and Biological Activities

The structural characteristics and biological activities of N-phenylpyrazolyl aryl methanones, which share functional group similarities with the query compound, have been investigated, revealing their herbicidal and insecticidal activities. This suggests the potential application of the query compound in agricultural research (Wang et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the breakdown of carbohydrates into simple sugars, and it is a key player in the management of type II diabetes mellitus .

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of carbohydrates into simple sugars, thereby reducing the rise in blood glucose levels after a meal .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway by inhibiting the action of α-glucosidase . This results in a decrease in the rate of carbohydrate digestion, leading to a slower and more controlled release of glucose into the bloodstream .

Pharmacokinetics

The compound’s molecular weight suggests that it may have good bioavailability.

Result of Action

By inhibiting α-glucosidase, the compound helps to control postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals . This can be beneficial in the management of type II diabetes mellitus .

Propriétés

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromopyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c18-14-10-13(11-19-12-14)17(21)20-8-6-16(7-9-20)24(22,23)15-4-2-1-3-5-15/h1-5,10-12,16H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYDUWZCTGCZKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2420041.png)

![N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2420042.png)

![7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2420048.png)

![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2420052.png)

![1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420053.png)

![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)